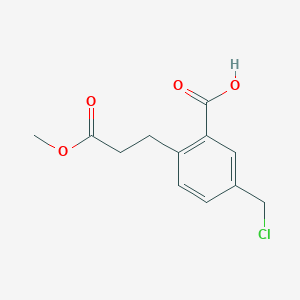
5-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid is an organic compound with a complex structure that includes a chloromethyl group and a methoxy-oxopropyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid typically involves multi-step organic reactions. One common method includes the chloromethylation of a benzoic acid derivative followed by the introduction of the methoxy-oxopropyl group through esterification or other suitable reactions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or other reduced derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxy-oxopropyl group may also play a role in modulating the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(3-methoxy-3-oxopropyl)-5-(methylthio)benzoate: This compound has a similar structure but includes a methylthio group instead of a chloromethyl group.
4-Methoxy-3-(3-oxopropyl)benzoic acid: This compound lacks the chloromethyl group but shares the methoxy-oxopropyl group.
Uniqueness
The presence of the chloromethyl group in 5-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid makes it unique compared to similar compounds. This functional group allows for specific chemical reactions and interactions that are not possible with other compounds, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C12H13ClO4 |
|---|---|
Molekulargewicht |
256.68 g/mol |
IUPAC-Name |
5-(chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid |
InChI |
InChI=1S/C12H13ClO4/c1-17-11(14)5-4-9-3-2-8(7-13)6-10(9)12(15)16/h2-3,6H,4-5,7H2,1H3,(H,15,16) |
InChI-Schlüssel |
SURHGQIXPOBDEU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=C(C=C(C=C1)CCl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13025311.png)
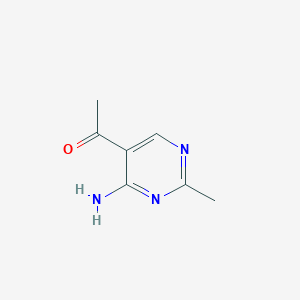
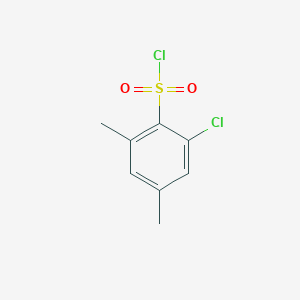
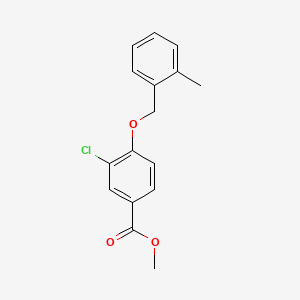
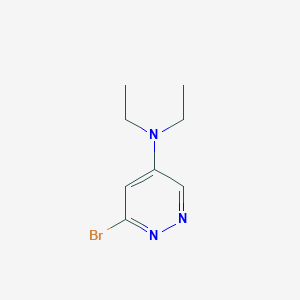

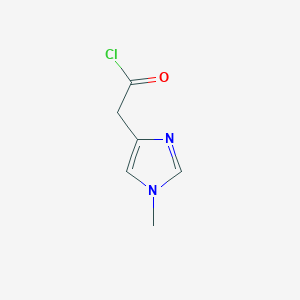
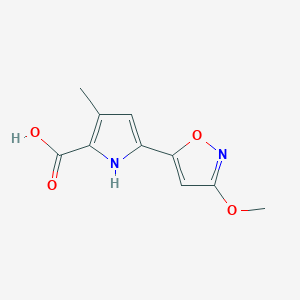
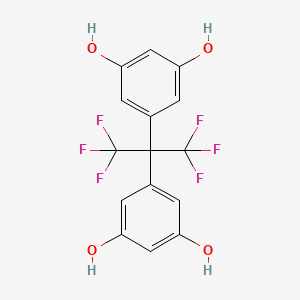


![2-Amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13025383.png)

![1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one](/img/structure/B13025387.png)
